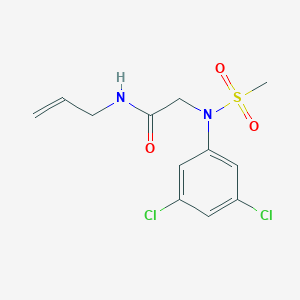
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurology, inhibition of PARP has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide leads to the accumulation of DNA damage and ultimately cell death. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide reduces oxidative stress and inflammation, leading to neuroprotective effects. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide modulates the immune response by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to be effective in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to have limited efficacy in some cancer cell lines, indicating that it may not be effective in all types of cancer. Additionally, the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of PARP, which is involved in DNA repair and cell survival. This raises concerns about potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions related to N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide derivatives that have improved efficacy and reduced toxicity. Another direction is the investigation of the potential applications of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in other scientific fields, such as infectious diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide and its potential side effects and toxicity.
Synthesemethoden
The synthesis of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the reaction of 2,3,6,7-tetramethyl-1-benzofuran-5-carboxylic acid with 4-(chloromethyl)pyrimidine hydrochloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N,3,6,7-tetramethyl-N-(pyrimidin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-6-15-13(3)17(23-16(15)12(11)2)18(22)21(4)9-14-7-8-19-10-20-14/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIYAHBJSTBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NC=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)

![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)

![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
